![molecular formula C15H17NO2 B1453575 [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine CAS No. 651757-91-4](/img/structure/B1453575.png)
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Synthesis
One significant area of research is the development of catalysts for chemical reactions. For instance, derivatives of methanamine have been synthesized and employed in catalytic applications, showing good activity and selectivity in processes where palladacycles remain in the Pd(II) state. This research demonstrates the compound's utility in enhancing the efficiency of chemical transformations, which is crucial for the synthesis of complex molecules (Roffe et al., 2016).
Photocytotoxicity and Imaging
Another application is in the development of iron(III) complexes for cellular imaging and photocytotoxicity under red light. Such complexes, incorporating methanamine derivatives, have shown unprecedented photocytotoxicity, offering a potential therapeutic approach for targeting cancer cells with minimal side effects. These complexes also demonstrated efficient cellular uptake and interaction with DNA, which could be leveraged for both therapeutic and diagnostic purposes (Basu et al., 2014).
Material Science and Electrochemical Applications
The compound has also found applications in material science, particularly in the synthesis of novel materials with potential electrochromic behaviors. Research in this area focuses on the development of aromatic polyamides with excellent thermal stability, solubility, and electrochemical properties, which are desirable traits for materials used in electronic and photonic devices. The incorporation of methanamine derivatives into the backbone of these polymers contributes to their unique electrochromic and photophysical properties, which can be tuned for specific applications (Liou & Lin, 2009).
Pharmaceuticals and Bioactive Molecules
Research into the bioactive properties of methanamine derivatives has led to the discovery of compounds with significant therapeutic potential. For example, some derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various pathogenic strains. This highlights the compound's relevance in drug discovery and development, particularly in the search for new antibiotics to combat resistant bacteria (Thomas et al., 2010).
Propriétés
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9H,10-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSCWOSNDZNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



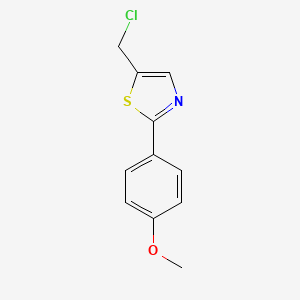
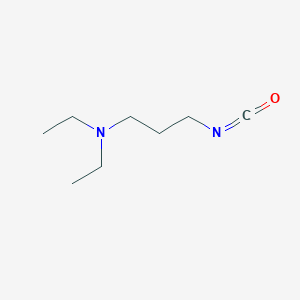
![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)
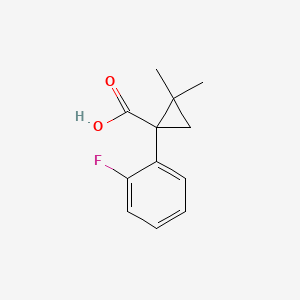

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

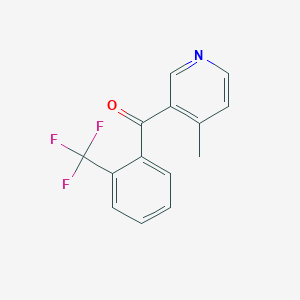
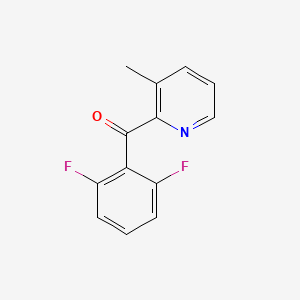
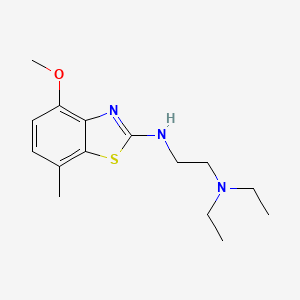
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

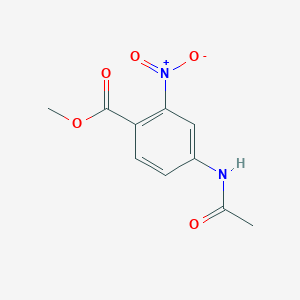
![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)